molecular formula C13H19N5O2 B2597700 N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361890-48-2

N-[2-[(4-Cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2597700
CAS RN: 2361890-48-2
M. Wt: 277.328
InChI Key: YSFWNSPGGDJHLH-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities . The compound also contains a cyclopropyl group, which is a three-membered carbon ring, and an amide group, which is a common functional group in biochemistry .


Molecular Structure Analysis

The 1,2,4-triazole ring in the compound is a five-membered ring containing two nitrogen atoms and three carbon atoms. The cyclopropyl group is a three-membered carbon ring, which is known for its ring strain . The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. For example, amides are typically polar due to the presence of the carbonyl group and can participate in hydrogen bonding .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Future Directions

The future research directions would depend on the specific activities of the compound. Given the biological activities associated with 1,2,4-triazole derivatives, potential research directions could include further exploration of these activities and development of new pharmaceuticals .

properties

IUPAC Name

N-[2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-4-12(20)17(5-2)8-11(19)14-13-16-15-9(3)18(13)10-6-7-10/h4,10H,1,5-8H2,2-3H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFWNSPGGDJHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=NN=C(N1C2CC2)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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